molecular formula C12H12F6N4O2 B12464383 2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide

2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide

Cat. No.: B12464383
M. Wt: 358.24 g/mol
InChI Key: AEWYXTRBAHKMFE-UHFFFAOYSA-N
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Description

N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. One common method involves the reaction of trifluoromethyl ketones with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE include:

Uniqueness

The uniqueness of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE lies in its specific trifluoromethylated structure, which imparts distinct chemical properties such as high stability and reactivity. These properties make it particularly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H12F6N4O2

Molecular Weight

358.24 g/mol

IUPAC Name

1-(pyridine-4-carbonylamino)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

InChI

InChI=1S/C12H12F6N4O2/c1-2-10(11(13,14)15,12(16,17)18)20-9(24)22-21-8(23)7-3-5-19-6-4-7/h3-6H,2H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

AEWYXTRBAHKMFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC=NC=C1

solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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